molecular formula C16H13ClFN3 B562609 7-Chloro-5-(2-fluorophenyl)-2-methylamino-3H-1,4-benzodiazepine-13C1 CAS No. 1189874-88-1

7-Chloro-5-(2-fluorophenyl)-2-methylamino-3H-1,4-benzodiazepine-13C1

Cat. No.: B562609
CAS No.: 1189874-88-1
M. Wt: 302.742
InChI Key: HXBIKXSRZGPORM-XPOOIHDOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-5-(2-fluorophenyl)-2-methylamino-3H-1,4-benzodiazepine-13C1 is a compound belonging to the benzodiazepine class of drugs. Benzodiazepines are known for their sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties. This particular compound is a derivative of midazolam, a well-known benzodiazepine used for its anesthetic and sedative effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-5-(2-fluorophenyl)-2-methylamino-3H-1,4-benzodiazepine-13C1 involves multiple steps. One common method includes the use of isocyanide reagents. The process typically begins with the condensation of benzodiazepines with tosylmethyl isocyanide or ethyl isocyanoacetate under mild conditions. This leads to the formation of imidazobenzodiazepine intermediates .

Industrial Production Methods

Industrial production methods for this compound are designed to be scalable and efficient. The use of tosylmethyl isocyanide (Tos-MIC) reduces the number of synthetic steps compared to traditional methods. Ethyl isocyanoacetate is also commonly used for the synthesis of imidazobenzodiazepines, providing a relatively different method for producing midazolam analogues .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-5-(2-fluorophenyl)-2-methylamino-3H-1,4-benzodiazepine-13C1 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenating agents such as chlorine or bromine .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds .

Scientific Research Applications

7-Chloro-5-(2-fluorophenyl)-2-methylamino-3H-1,4-benzodiazepine-13C1 has several scientific research applications:

Mechanism of Action

The compound exerts its effects by binding to central benzodiazepine receptors, which interact allosterically with gamma-aminobutyric acid (GABA) receptors. This potentiates the effects of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to increased inhibition of neuronal activity. The molecular targets include the GABA(A) receptor, which is involved in the regulation of anxiety, sleep, and muscle relaxation .

Comparison with Similar Compounds

Similar Compounds

    Flurazepam: Another benzodiazepine with similar sedative and anxiolytic properties.

    Fludiazepam: Known for its anxiolytic and muscle relaxant effects.

    Cinolazepam: Used for managing severe sleep disorders

Uniqueness

7-Chloro-5-(2-fluorophenyl)-2-methylamino-3H-1,4-benzodiazepine-13C1 is unique due to its specific fluorine and chlorine substitutions, which may enhance its pharmacological properties and metabolic stability compared to other benzodiazepines .

Properties

IUPAC Name

7-chloro-5-(2-fluorophenyl)-N-methyl-1,3-dihydro-1,4-benzodiazepin-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFN3/c1-19-15-9-20-16(11-4-2-3-5-13(11)18)12-8-10(17)6-7-14(12)21-15/h2-8H,9H2,1H3,(H,19,21)/i15+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBIKXSRZGPORM-XPOOIHDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C1CN=C(C2=C(N1)C=CC(=C2)Cl)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN=[13C]1CN=C(C2=C(N1)C=CC(=C2)Cl)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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